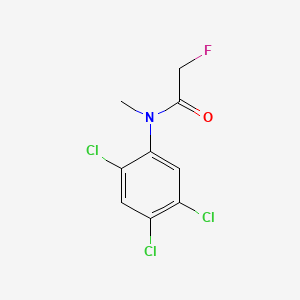
Acetanilide, 2-fluoro-N-methyl-2',4',5'-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide is a chemical compound with the molecular formula C9H7Cl3FNO. It is known for its unique structure, which includes a fluorine atom, three chlorine atoms, and a methyl group attached to an acetanilide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide typically involves the reaction of 2,4,5-trichloroaniline with fluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amide derivative .
Applications De Recherche Scientifique
2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can influence its binding affinity and selectivity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
2-Fluoro-5-nitrotoluene: Similar in structure but with a nitro group instead of an acetanilide core.
4-Fluoro-2-methoxy-5-nitroaniline: Contains a methoxy and nitro group, differing significantly in its chemical properties.
Uniqueness: 2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide is unique due to its specific combination of fluorine, chlorine, and methyl groups attached to an acetanilide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
10015-99-3 |
|---|---|
Formule moléculaire |
C9H7Cl3FNO |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
2-fluoro-N-methyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C9H7Cl3FNO/c1-14(9(15)4-13)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3 |
Clé InChI |
DVNXDHROJIFEFM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
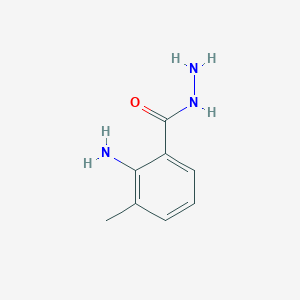
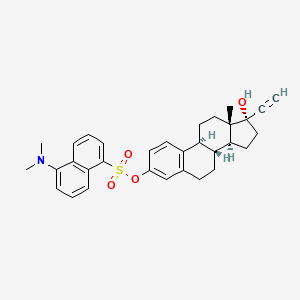
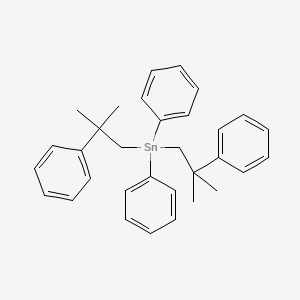

![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
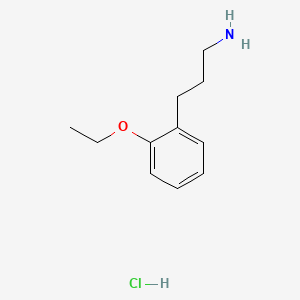
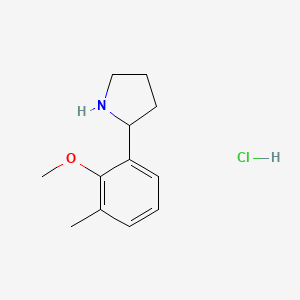
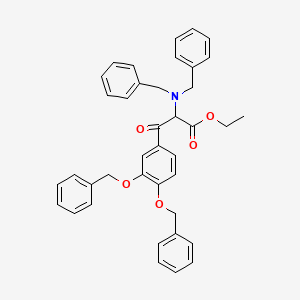
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
